molecular formula C15H22N2O3 B2368113 1-((1-Hydroxycyclopentyl)methyl)-3-(2-phenoxyethyl)urea CAS No. 1396860-40-4

1-((1-Hydroxycyclopentyl)methyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2368113
CAS No.: 1396860-40-4
M. Wt: 278.352
InChI Key: KPIKRPZLOXZYNM-UHFFFAOYSA-N
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Description

1-((1-Hydroxycyclopentyl)methyl)-3-(2-phenoxyethyl)urea, with the CAS Registry Number 1396860-40-4, is a synthetically produced urea derivative of interest in chemical and biomedical research. Its molecular formula is C 15 H 22 N 2 O 3 , corresponding to a molecular weight of 278.35 g/mol . The compound is characterized by a urea backbone that is substituted with a 2-phenoxyethyl group, providing aromatic and ether-linked characteristics, and a 1-hydroxycyclopentylmethyl group, which introduces hydrophilicity and stereochemical complexity to the structure . This compound has been identified as having potential biological activity, particularly as a P2Y1 receptor antagonist . The P2Y1 receptor is a recognized target in platelet activation pathways, and antagonists of this receptor are investigated for their potential to inhibit platelet aggregation, which is a key factor in thrombotic conditions . Research into structurally similar urea derivatives has demonstrated significant antagonistic properties in vitro, suggesting that this compound could serve as a valuable tool for studying cardiovascular diseases and related biological mechanisms . Beyond this, the compound shares structural motifs with other biologically active molecules, indicating potential research applications in areas such as pain management and inflammation . From a synthetic chemistry perspective, this urea derivative can be prepared through established methods for urea formation. A common approach involves the direct coupling between an isocyanate and an amine; for this compound, the reaction could involve (1-hydroxycyclopentyl)methylamine and 2-phenoxyethyl isocyanate . An alternative, efficient method utilizes a carbamate intermediate, such as phenyl N-(2-phenoxyethyl)carbamate, which reacts with (1-hydroxycyclopentyl)methylamine in a solvent like DMSO to form the desired urea bond . This product is provided for laboratory research and chemical synthesis purposes only. It is strictly labeled as For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications . Researchers can access this compound from supplier catalogs, available in quantities ranging from 1 mg to 30 mg .

Properties

IUPAC Name

1-[(1-hydroxycyclopentyl)methyl]-3-(2-phenoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c18-14(17-12-15(19)8-4-5-9-15)16-10-11-20-13-6-2-1-3-7-13/h1-3,6-7,19H,4-5,8-12H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIKRPZLOXZYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NCCOC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-Hydroxycyclopentyl)methyl)-3-(2-phenoxyethyl)urea is a compound of interest due to its potential biological activities, particularly as a P2Y1 receptor antagonist. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H22N2O3
  • Molecular Weight : 290.36 g/mol

Synthesis Overview :
The synthesis typically involves several key steps:

  • Formation of the cyclopentyl ring.
  • Hydroxylation to introduce the hydroxy group.
  • Attachment of the phenoxyethyl group via alkylation.
  • Final formation of the urea moiety through reaction with isocyanates.

This compound primarily acts as an antagonist at the P2Y1 receptor, which is involved in platelet activation and aggregation. The compound's activity was assessed through various in vitro studies, demonstrating significant inhibition of platelet aggregation, which is critical in thrombotic conditions.

In Vitro Studies

A study highlighted the effectiveness of similar urea derivatives against P2Y1 receptors, with IC50 values indicating strong antagonistic properties:

CompoundIC50 (μM)Biological Activity
Compound 110.62Antagonist
Compound 120.82Antagonist
Compound 130.21Strong Antagonist

These compounds exhibited promising results in antiplatelet aggregation assays, suggesting that derivatives like this compound could be developed for therapeutic applications in cardiovascular diseases .

Study on Antithrombotic Activity

In a comparative analysis, derivatives similar to this compound were evaluated for their antithrombotic effects in animal models. The study found that these compounds significantly reduced thrombus formation without inducing severe side effects, thus indicating their potential as safer alternatives to existing antiplatelet agents.

Toxicology and Safety Profile

While the compound shows promise in therapeutic applications, its safety profile remains a crucial consideration. Preliminary toxicological assessments indicate low toxicity levels compared to traditional antiplatelet drugs. Further studies are necessary to fully understand its mutagenicity and long-term effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The compound shares key structural motifs with other urea-based molecules documented in the evidence. Below is a detailed comparison focusing on substituent effects, physicochemical properties, and synthesis insights.

Substituent Analysis

  • 1-(2-Phenoxyethyl)-3-{[1-(Pyridin-3-yl)piperidin-4-yl]methyl}urea ( ): Substituents: A pyridinyl-piperidinylmethyl group replaces the hydroxycyclopentylmethyl group. This increases lipophilicity (predicted XlogP ~3.5) compared to the target compound’s hydroxycyclopentyl group. Molecular Weight: 354.45 g/mol (vs. an estimated ~350–370 g/mol for the target compound).
  • 1-(2-Phenoxyethyl)-3-{4-(Thiophen-3-yl)oxan-4-ylmethyl}urea ( ): Substituents: A thiophene-containing oxane (tetrahydropyran) group replaces the hydroxycyclopentylmethyl group. The oxane ring enhances rigidity, reducing rotatable bonds (7 vs. ~8–9 in the target compound). Physicochemical Properties: XlogP = 2.8, hydrogen bond donors = 2, acceptors = 4. The target’s hydroxyl group may lower its logP (estimated ~2.0–2.5).
  • 1-(3-Isopropylphenyl)-3,3-dimethylurea ( ):

    • Substituents : A dimethylurea group and isopropylphenyl group.
    • Impact : The absence of a polar substituent (e.g., hydroxyl) results in higher lipophilicity (XlogP ~3.0–3.5) and fewer hydrogen-bonding interactions compared to the target compound.

Key Research Findings

Solubility Modulation : The hydroxycyclopentyl group in the target compound likely enhances aqueous solubility compared to purely aromatic substituents (e.g., pyridine in or thiophene in ).

Target Selectivity : Substituent bulkiness (cyclopentyl vs. piperidine or oxane) could influence binding to hydrophobic pockets in biological targets, as suggested by studies on similar ureas .

Preparation Methods

General Synthetic Approaches for Urea Formation

Isocyanate-Based Methods

The reaction between an isocyanate and an amine represents one of the most direct and widely employed approaches for urea synthesis. This method can be adapted for the preparation of 1-((1-Hydroxycyclopentyl)methyl)-3-(2-phenoxyethyl)urea through the following pathways:

Direct Isocyanate-Amine Coupling

This approach utilizes the reaction between (1-hydroxycyclopentyl)methylamine and 2-phenoxyethyl isocyanate (or conversely, (1-hydroxycyclopentyl)methyl isocyanate and 2-phenoxyethylamine). The reaction proceeds under mild conditions, typically at room temperature in an aprotic solvent such as dichloromethane or THF.

The general reaction scheme is as follows:

R-NH₂ + R'-N=C=O → R-NH-CO-NH-R'

In the specific case of our target compound, either of these routes can be employed:

  • (1-hydroxycyclopentyl)methylamine + 2-phenoxyethyl isocyanate
  • 2-phenoxyethylamine + (1-hydroxycyclopentyl)methyl isocyanate
In-situ Isocyanate Generation

This method involves generating the isocyanate in situ from the corresponding amine using reagents such as bis(trichloromethyl)carbonate (triphosgene or BTC) followed by reaction with the second amine component.

The procedure typically involves:

  • Dissolving the amine (e.g., 2-phenoxyethylamine) in dichloromethane
  • Adding a base (usually pyridine or triethylamine)
  • Addition of BTC at low temperature (0-5°C)
  • Subsequent reaction with the second amine component ((1-hydroxycyclopentyl)methylamine)

Carbamate-Based Synthesis

Phenyl carbamates serve as excellent precursors for urea formation through reaction with amines. This method offers several advantages including mild reaction conditions and high yields.

DMSO-Mediated Synthesis

This approach involves the reaction of a phenyl carbamate with an amine in dimethyl sulfoxide (DMSO) at room temperature, as described in patent US5925762A.

The general protocol can be adapted for our target compound:

  • Preparation of phenyl N-(2-phenoxyethyl)carbamate or phenyl N-((1-hydroxycyclopentyl)methyl)carbamate
  • Reaction with the corresponding amine component in DMSO
  • Isolation of the product by precipitation/extraction

The optimal molar ratio of phenyl carbamate to amine typically ranges from 1:1 to 1:1.1, with reaction times varying from minutes to several hours depending on the nucleophilicity of the amine.

Urea Fusion Process

This high-temperature method, described in patent US5183903A, involves the direct fusion of a primary amine with urea at elevated temperatures (130-150°C).

For the synthesis of this compound, this process would involve:

  • Mixing (1-hydroxycyclopentyl)methylamine or 2-phenoxyethylamine with 1.5-2 molar equivalents of urea
  • Heating the mixture to 130-150°C for 0.5-5 hours
  • Cooling and trituration with an organic solvent (e.g., toluene or petroleum ether)
  • Separation of the solid product by filtration or centrifugation

Specific Preparation Methods for this compound

From Phenyl Carbamate Intermediates

Based on the methodology described in US5925762A, the following optimized protocol can be employed for the synthesis of this compound:

Preparation of Key Carbamate Intermediate

Phenyl N-(2-phenoxyethyl)carbamate synthesis:

  • Dissolve 2-phenoxyethylamine (0.10 mol) and pyridine (0.12 mol) in dichloromethane (200 mL) at 0°C
  • Add 2,2,2-trichloroethyl chloroformate (0.104 mol) dropwise over 5 minutes
  • Stir the mixture at room temperature for 3 hours
  • Wash with water, dry over Na₂SO₄, and concentrate
  • React with phenol in the presence of a base to obtain phenyl N-(2-phenoxyethyl)carbamate
Urea Formation
  • Dissolve phenyl N-(2-phenoxyethyl)carbamate (25 mmol) in DMSO (50 mL)
  • Add (1-hydroxycyclopentyl)methylamine (26.25 mmol) slowly to the mixture
  • Stir at room temperature for 15-30 minutes
  • Add ethyl acetate (250 mL) to the reaction mixture
  • Wash the organic layer with 1N NaOH to remove phenol
  • Wash with brine, dry over Na₂SO₄, and concentrate
  • Purify by recrystallization or column chromatography

Optimized DMSO-Based One-Pot Synthesis

An efficient one-pot method adapted from similar urea derivatives can be employed:

  • Prepare a solution of 2-phenoxyethylamine (1.0 equiv.) in anhydrous DMSO (0.5M concentration)
  • Add carbonyldiimidazole (CDI, 1.1 equiv.) at room temperature and stir for 1 hour
  • Add (1-hydroxycyclopentyl)methylamine (1.1 equiv.)
  • Continue stirring at room temperature for 4-6 hours
  • Monitor reaction completion by TLC
  • Pour the reaction mixture into cold water and extract with ethyl acetate (3×)
  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate
  • Purify by column chromatography or recrystallization

Solid-Phase Synthesis Approach

For research requiring multiple analogues, a solid-phase synthesis approach can be adapted:

  • Immobilize 2-phenoxyethylamine or (1-hydroxycyclopentyl)methylamine on a solid support (e.g., Wang resin)
  • React with the corresponding isocyanate component
  • Cleave from the resin under mild conditions
  • Purify by HPLC

Table 1 summarizes the key preparation methods and their comparative advantages:

Method Starting Materials Conditions Yield Range Advantages Limitations
Isocyanate-Amine 2-phenoxyethyl isocyanate + (1-hydroxycyclopentyl)methylamine DCM, RT, 1-3h 75-90% Direct, mild conditions Isocyanate handling
In-situ Isocyanate 2-phenoxyethylamine + BTC + (1-hydroxycyclopentyl)methylamine DCM, 0-5°C → RT, 4h 70-85% Avoids isolated isocyanates Multiple steps
Phenyl Carbamate Phenyl N-(2-phenoxyethyl)carbamate + (1-hydroxycyclopentyl)methylamine DMSO, RT, 15-30min 80-95% High yields, mild conditions Carbamate preparation
Urea Fusion 2-phenoxyethylamine + urea + (1-hydroxycyclopentyl)methylamine 130-150°C, 0.5-5h 65-80% Economical, scalable High temperature, purification challenges
DMSO/CDI 2-phenoxyethylamine + CDI + (1-hydroxycyclopentyl)methylamine DMSO, RT, 6h 75-85% One-pot, convenient Moderate yields

Analysis and Characterization

Spectroscopic Analysis

The synthesized this compound should be characterized using the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) would typically show:

  • Aromatic protons of the phenoxy group (multiplet, δ 7.2-6.9 ppm)
  • NH protons of the urea group (two distinct signals, δ 6.0-5.5 ppm)
  • OCH₂ protons of the phenoxyethyl group (triplet, δ 4.0-3.9 ppm)
  • Hydroxyl proton (singlet, δ 4.3-4.2 ppm)
  • NCH₂ protons adjacent to the urea (multiplet, δ 3.4-3.2 ppm)
  • CH₂ protons connecting to the cyclopentyl ring (singlet, δ 3.1-3.0 ppm)
  • Cyclopentyl ring protons (multiple signals, δ 1.8-1.4 ppm)

¹³C NMR (100 MHz, DMSO-d₆) would typically show:

  • Urea carbonyl carbon (δ 158-156 ppm)
  • Aromatic carbons (multiple signals, δ 158-114 ppm)
  • Quaternary carbon of the hydroxycyclopentyl group (δ 80-78 ppm)
  • OCH₂ carbon (δ 65-64 ppm)
  • NCH₂ carbons (δ 47-39 ppm)
  • Cyclopentyl ring carbons (multiple signals, δ 39-22 ppm)
Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) would display:

  • [M+H]⁺ peak at m/z corresponding to the molecular weight + 1
  • [M+Na]⁺ peak at m/z corresponding to the molecular weight + 23
  • Common fragmentation patterns including loss of water (M-18)

High-resolution mass spectrometry (HRMS) data should match the calculated value for the molecular formula.

Infrared Spectroscopy

FTIR analysis would show characteristic bands:

  • NH stretching (3350-3300 cm⁻¹)
  • OH stretching (3600-3400 cm⁻¹)
  • C=O stretching of urea (1660-1640 cm⁻¹)
  • C-O stretching (1250-1200 cm⁻¹)
  • C-N stretching (1420-1400 cm⁻¹)

Purity Determination

High-Performance Liquid Chromatography (HPLC)

HPLC analysis should be performed using:

  • Column: C18 reverse phase
  • Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
  • Detection: UV at 210 and 254 nm
  • Flow rate: 1 mL/min

The purity should exceed 95% for biological evaluation purposes.

Elemental Analysis

Elemental analysis for C, H, and N should be within ±0.4% of the calculated values for the molecular formula.

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